2-Allylphenyl 3-azetidinyl ether

説明

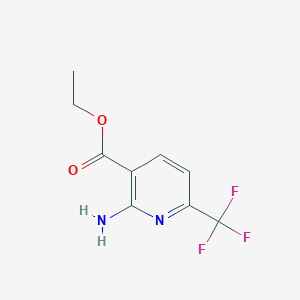

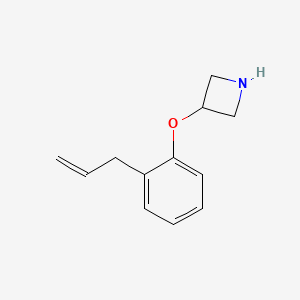

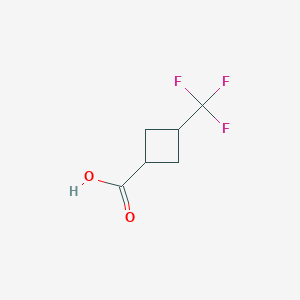

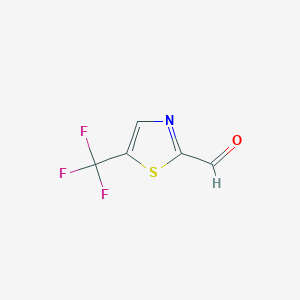

2-Allylphenyl 3-azetidinyl ether is a chemical compound with the molecular formula C12H15NO . It is used for research purposes.

Synthesis Analysis

Azetidines, which include 2-Allylphenyl 3-azetidinyl ether, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances, with methods including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .Molecular Structure Analysis

The molecular structure of 2-Allylphenyl 3-azetidinyl ether is represented by the molecular formula C12H15NO. The molecular weight of this compound is 189.25 g/mol.Chemical Reactions Analysis

Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, the efficiency of photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allylphenyl 3-azetidinyl ether include its molecular formula (C12H15NO) and molecular weight (189.25 g/mol). More detailed information about its melting point, boiling point, density, and other properties can be found on specialized chemical databases .科学的研究の応用

Synthesis of Azetidines

Azetidines, including compounds like “2-Allylphenyl 3-azetidinyl ether”, are often synthesized through [2+2] cycloaddition reactions. This method has been a significant development in recent years, allowing for the creation of azetidine rings with high strain, which are useful intermediates in various chemical syntheses .

Metalated Azetidines Applications

Metalated azetidines have seen increased application due to their reactivity. They can be used as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research where the azetidine ring is a common motif .

C(sp3)–H Functionalization

The practical C(sp3)–H functionalization of azetidines, including “2-Allylphenyl 3-azetidinyl ether”, is an area of interest. This process allows for the direct modification of carbon-hydrogen bonds, which is a valuable tool in medicinal chemistry for modifying bioactive molecules .

Opening with Carbon Nucleophiles

Azetidine rings can be opened facilely with carbon nucleophiles. This reaction is useful in creating open-chain compounds from cyclic azetidines, which can have various applications in synthetic organic chemistry .

Polymer Synthesis

Azetidines are applied in polymer synthesis due to their strained ring structure, which can impart unique properties to the polymers. The incorporation of “2-Allylphenyl 3-azetidinyl ether” into polymers could lead to materials with novel characteristics .

Photolabile Coumarins Enhancement

The compound’s potential role in enhancing the efficiency of photolabile coumarins through azetidinyl substitution has been explored. This application is crucial in photochemical strategies where control over photoinduced reactions is necessary .

作用機序

The reactivity of azetidines, such as 2-Allylphenyl 3-azetidinyl ether, is driven by a considerable ring strain . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization by N–C bond cleavage .

将来の方向性

Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have seen remarkable advances in their chemistry and reactivity . Future directions in this field may include further exploration of the synthesis, reactivity, and application of azetidines . This could involve the development of new methods of synthesis and functionalization, as well as the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .

特性

IUPAC Name |

3-(2-prop-2-enylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h2-4,6-7,11,13H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZPWOVJSCIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)